molecular formula C5H9NO3 B14900372 5-(Hydroxymethyl)-4-methyloxazolidin-2-one

5-(Hydroxymethyl)-4-methyloxazolidin-2-one

Cat. No.: B14900372
M. Wt: 131.13 g/mol
InChI Key: JQPOFVYMOMWLPO-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-methyloxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a hydroxymethyl group and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4-methyloxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-oxazolidinone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4-methyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 5-(Carboxymethyl)-4-methyloxazolidin-2-one.

    Reduction: The major product is 5-(Hydroxymethyl)-4-methyloxazolidin-2-ol.

    Substitution: The products vary depending on the substituent introduced, such as 5-(Alkoxymethyl)-4-methyloxazolidin-2-one.

Scientific Research Applications

5-(Hydroxymethyl)-4-methyloxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-methyloxazolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different ring structure.

    4-Methyl-2-oxazolidinone: The parent compound without the hydroxymethyl group.

    5-(Hydroxymethyl)-2-furancarboxylic acid: A compound with a similar functional group but a different ring system.

Uniqueness

5-(Hydroxymethyl)-4-methyloxazolidin-2-one is unique due to the presence of both a hydroxymethyl group and a methyl group on the oxazolidinone ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

5-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c1-3-4(2-7)9-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)

InChI Key

JQPOFVYMOMWLPO-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)N1)CO

Origin of Product

United States

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